Carboxylate vs Lactone: 8- to 9-Fold Lower Steady-State Volume of Distribution in Canine Model
The ring-opened carboxylate form (SKF 105992; topotecan acid sodium salt) exhibits an approximately 8- to 9-fold lower steady-state volume of distribution (Vd_ss) compared with the intact lactone form (topotecan) following separate intravenous administration in a crossover dog study [1]. This difference directly impacts tissue penetration and drug disposition modeling, as the lactone form distributes far more extensively into peripheral tissues than the carboxylate form [1].
| Evidence Dimension | Steady-state volume of distribution (Vd_ss) |
|---|---|
| Target Compound Data | SKF 105992 (carboxylate): Vd_ss approximately 1x (reference) |
| Comparator Or Baseline | Topotecan lactone: Vd_ss approximately 8- to 9-fold greater than SKF 105992 |
| Quantified Difference | 8- to 9-fold lower Vd_ss for the carboxylate form |
| Conditions | Female beagle dogs; separate 30-minute IV infusions in a crossover design; both compounds underwent interconversion in vivo. |
Why This Matters
Procurement of the correct form (carboxylate sodium salt vs lactone HCl) is critical for pharmacokinetic modeling, as using the lactone form will overestimate tissue distribution by nearly an order of magnitude.
- [1] Davies BE, Minthorn EA, Dennis MJ, Rosing H, Beijnen JH. The Pharmacokinetics of Topotecan and Its Carboxylate Form Following Separate Intravenous Administration to the Dog. Pharmaceutical Research. 1997;14(10):1461-1465. DOI: 10.1023/A:1012189225880. View Source
